molecular formula C11H16N2O B5094690 1-phenylbutan-2-ylurea

1-phenylbutan-2-ylurea

Cat. No.: B5094690
M. Wt: 192.26 g/mol
InChI Key: GZHXWVYCJHBMBX-UHFFFAOYSA-N
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Description

1-phenylbutan-2-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group attached to a butan-2-ylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenylbutan-2-ylurea can be synthesized through several methods. One common approach involves the reaction of aniline with butan-2-yl isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Another method involves the reaction of phenyl isocyanate with butan-2-amine. This reaction is also carried out in an organic solvent, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-phenylbutan-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carbonyl compounds.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of reduction are amines.

    Substitution: The compound can undergo substitution reactions, where the phenyl group or the butan-2-yl group is replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogens, alkylating agents; typically carried out in organic solvents under reflux conditions.

Scientific Research Applications

1-phenylbutan-2-ylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-phenylbutan-2-ylurea involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

1-phenylbutan-2-ylurea can be compared with other similar compounds, such as:

    Phenylurea: Similar in structure but lacks the butan-2-yl group. Phenylurea is known for its herbicidal properties.

    Butylurea: Similar in structure but lacks the phenyl group. Butylurea is used as an intermediate in the synthesis of pharmaceuticals.

    Diphenylurea: Contains two phenyl groups instead of one. Diphenylurea is used as a plant growth regulator.

The uniqueness of this compound lies in its specific combination of a phenyl group and a butan-2-yl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-phenylbutan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-10(13-11(12)14)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHXWVYCJHBMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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